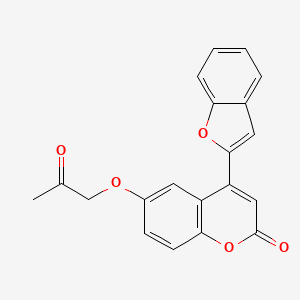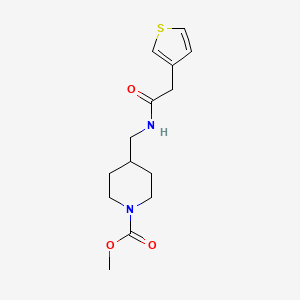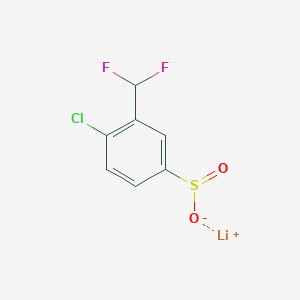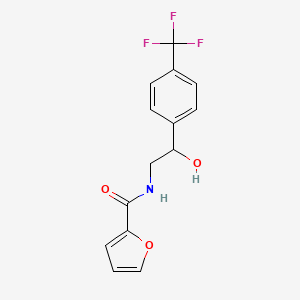![molecular formula C23H17N3O3S B2853749 4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361480-39-9](/img/structure/B2853749.png)
4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound .
Chemical Reactions Analysis
Reactions at the benzylic position are common in similar compounds, including free radical bromination, nucleophilic substitution, and oxidation . The specific chemical reactions involving “4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide” are not detailed in the sources I found.Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Applications
Compounds similar to 4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and screened for their in vitro antimicrobial activities against both bacterial and fungal pathogens. Some compounds showed significant potency, with certain derivatives being particularly effective against specific strains, indicating their potential as novel antimicrobial agents. Additionally, these compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including human colon cancer, murine leukemia, and breast cancer cell lines. The results demonstrated that certain derivatives could serve as lead compounds for the development of new antiproliferative agents. The QSAR studies highlighted the importance of topological parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2012).
Anticancer Evaluation
Another study focused on the design, synthesis, and anticancer evaluation of substituted benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug, suggesting their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial Agents Synthesis
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their screening for antimicrobial activity revealed that some molecules were more potent than reference drugs against pathogenic strains. These findings suggest the synthesized compounds' potential as novel antimicrobial agents, with particular effectiveness against Gram-positive strains (Bikobo et al., 2017).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands were evaluated as possible sensitizers of Eu(III) and Tb(III) luminescence. The study found these compounds could efficiently sensitize the luminescence of these metal ions, indicating their potential use in luminescent materials and bioimaging applications (Viswanathan & Bettencourt-Dias, 2006).
Propriétés
IUPAC Name |
4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-22(18-11-9-17(10-12-18)13-16-5-2-1-3-6-16)25-23-24-21(15-30-23)19-7-4-8-20(14-19)26(28)29/h1-12,14-15H,13H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZGAUPKBIRCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)
![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)



![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)
![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)
![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)